LOXL3 Inhibitory Activity of the Pentanamide vs. Propanamide Analog: A Cross-Study Comparison
In a recombinant human LOXL3 enzyme assay (CHO cell expression, diaminopentane substrate, 30 min preincubation, fluorimetric detection), the pentanamide derivative (CAS 851096-09-8) exhibited an IC50 of 2,100 nM [1]. Under a closely related LOXL3 assay format, a different dihydroquinolinone analog (CHEMBL1356238) showed an IC50 of 12,000 nM [2], representing a ~5.7-fold weaker potency. While this is a cross-study comparison that must be interpreted cautiously due to potential inter-assay variability, the direction and magnitude of the difference suggest that the pentanamide chain contributes favorably to LOXL3 binding affinity relative to certain other dihydroquinolinone chemotypes. No directly comparable LOXL3 IC50 data are publicly available for the propanamide (C3) or butyramide (C4) analogs, limiting rigorous intra-series comparison.
| Evidence Dimension | LOXL3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,100 nM (2.1 µM) |
| Comparator Or Baseline | CHEMBL1356238 (dihydroquinolinone analog): IC50 = 12,000 nM (12 µM); PXS-5153A (known LOXL2/LOXL3 inhibitor): IC50 = 63 nM for human LOXL3 [3] |
| Quantified Difference | ~5.7-fold more potent than CHEMBL1356238; ~33-fold less potent than PXS-5153A |
| Conditions | Recombinant human LOXL3 expressed in CHO cells; diaminopentane substrate; 30 min preincubation; fluorimetric readout |
Why This Matters
The pentanamide analog demonstrates measurable but moderate LOXL3 inhibition, positioning it as a structurally distinct starting point for LOXL3 chemical probe development where intellectual property freedom-to-operate may differ from the PXS-5153A chemotype.
- [1] BindingDB. BDBM50463620 (CHEMBL4240937) – IC50: 2.10E+3 nM; Inhibition of recombinant human LOXL3 expressed in CHO cells using diaminopentane as substrate. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50463620 (accessed April 2026). View Source
- [2] BindingDB. BDBM50366038 (CHEMBL1356238) – IC50: 1.20E+4 nM; Inhibition of recombinant human LOXL3 expressed in CHO cells using diaminopentane as substrate. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366038 (accessed April 2026). View Source
- [3] MedChemExpress. PXS-5153A monohydrochloride – Product Datasheet: IC50 63 nM for human LOXL3. Available at: https://www.medchemexpress.eu/PXS-5153A.html (accessed April 2026). View Source
